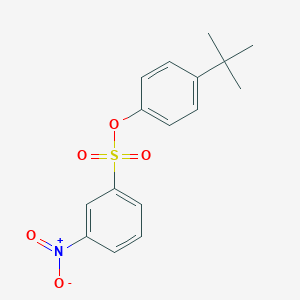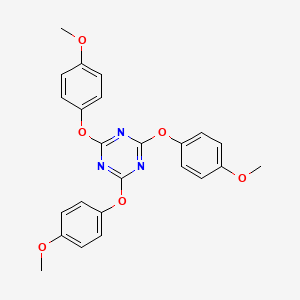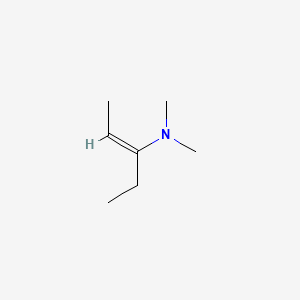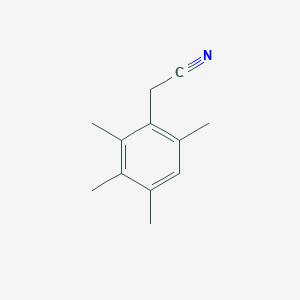
2-(2,3,4,6-Tetramethylphenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3,4,6-Tetramethylphenyl)acetonitrile is an organic compound with the molecular formula C12H15N. It is a derivative of acetonitrile, where the hydrogen atoms on the phenyl ring are substituted with methyl groups at the 2, 3, 4, and 6 positions. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4,6-Tetramethylphenyl)acetonitrile typically involves the reaction of 2,3,4,6-tetramethylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(2,3,4,6-Tetramethylphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for nucleophilic substitution reactions.
Major Products
Oxidation: 2,3,4,6-Tetramethylbenzoic acid or 2,3,4,6-Tetramethylacetophenone.
Reduction: 2-(2,3,4,6-Tetramethylphenyl)ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,3,4,6-Tetramethylphenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,3,4,6-Tetramethylphenyl)acetonitrile involves its interaction with various molecular targets. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further participate in biochemical pathways. The methyl groups on the phenyl ring can influence the compound’s reactivity and interaction with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylphenylacetonitrile: Similar structure but with fewer methyl groups.
2,3,4,5-Tetramethylphenylacetonitrile: Similar structure with different methyl group positions.
2,3,5,6-Tetramethylphenylacetonitrile: Another isomer with different methyl group positions.
Uniqueness
2-(2,3,4,6-Tetramethylphenyl)acetonitrile is unique due to the specific arrangement of methyl groups on the phenyl ring, which can affect its chemical reactivity and physical properties. This unique structure can lead to different reaction pathways and products compared to its isomers and other similar compounds.
Properties
Molecular Formula |
C12H15N |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2-(2,3,4,6-tetramethylphenyl)acetonitrile |
InChI |
InChI=1S/C12H15N/c1-8-7-9(2)12(5-6-13)11(4)10(8)3/h7H,5H2,1-4H3 |
InChI Key |
NKCPJXLILLGUSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)CC#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


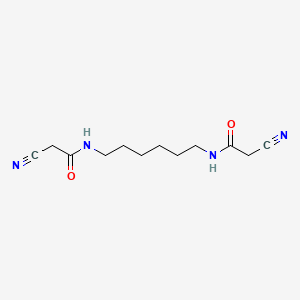


![4,4'-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-diazonium)](/img/structure/B14687366.png)

